2-methyl-2-[(2-phenylpropyl)amino]propan-1-ol hydrochloride
Description
Synthesis Analysis
The synthesis of compounds structurally related to 2-methyl-2-[(2-phenylpropyl)amino]propan-1-ol hydrochloride involves various chemical reactions, including the use of phase-transfer catalysts and conditions that optimize yield and purity. For instance, Jia Yun-hong (2010) explored the synthesis of 2-methyl-2-phenyl-propan-1-ol using 2-chloromethyl-2-phenylpropane and sodium hydroxide in the presence of tetrabutylammonium bromide, achieving a 68.7% yield under optimized conditions (Jia Yun-hong, 2010).
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using various spectroscopic methods. For example, spectroscopic characterization and crystal structures of cathinone derivatives have been performed, providing insights into their molecular configurations and structural details through techniques like NMR spectroscopy and X-ray crystallography (P. Kuś et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving 2-methyl-2-[(2-phenylpropyl)amino]propan-1-ol hydrochloride and its analogs include transformations under various conditions, catalysis, and interactions with other chemical entities. For instance, transformations of 1-(2-aminophenyl)propan-2-ol to 2-methylindoline have been studied, highlighting the influence of catalysts and reaction conditions on product selectivity and yield (Heidi Bernas et al., 2015).
properties
IUPAC Name |
2-methyl-2-(2-phenylpropylamino)propan-1-ol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO.ClH/c1-11(9-14-13(2,3)10-15)12-7-5-4-6-8-12;/h4-8,11,14-15H,9-10H2,1-3H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFCSCALQZOXOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(C)(C)CO)C1=CC=CC=C1.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-[(2-phenylpropyl)amino]propan-1-OL hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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